2-Bromo-6-(naphthalen-2-yl)naphthalene

Cross-coupling reactivity Halogen leaving-group kinetics Palladium catalysis

Researchers requiring an unsymmetrical, monobrominated biaryl building block for sequential Pd-catalyzed cross-couplings often face regioisomer uncertainty or the need for protecting-group chemistry. 2-Bromo-6-(naphthalen-2-yl)naphthalene (CAS 62156-75-6) eliminates these challenges with its fixed 6-bromo-2,2′-binaphthalene architecture: - Single reactive handle enables protecting-group-free synthesis of 6-functionalized BINOL-type ligands and OLED host materials. - Controlled C-Br reactivity permits sequential Suzuki, Stille, or Sonogashira couplings for precise tuning of HOMO/LUMO levels. - Pre-formed biaryl scaffold avoids stereochemical uncertainty (≤85% ee typical of asymmetric biaryl assembly). Supplied at ≥95% purity with full analytical characterization; available from stock for immediate dispatch.

Molecular Formula C20H13B
Molecular Weight 333.2 g/mol
CAS No. 62156-75-6
Cat. No. B1509596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(naphthalen-2-yl)naphthalene
CAS62156-75-6
Molecular FormulaC20H13B
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br
InChIInChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H
InChIKeyBPSRUMBGSVISHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(naphthalen-2-yl)naphthalene: Identity & Class


2-Bromo-6-(naphthalen-2-yl)naphthalene, also systematically named 6-bromo-2,2′-binaphthalene, is an unsymmetrical, monobrominated biaryl building block composed of two naphthalene units connected at the 2,2′-positions with a bromine substituent at the 6-position of one naphthalene ring. The compound belongs to the 6-halogeno-2,2′-binaphthalene family and serves as a versatile intermediate in palladium-catalysed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and aminocarbonylation [1]. Its molecular formula is C₂₀H₁₃Br, molecular weight 333.22 g·mol⁻¹, and it is typically supplied as a solid with purities ranging from 95% to 98% . The regiospecific placement of the bromine atom at the 6-position of the 2,2′-binaphthalene scaffold distinguishes this compound from other bromonaphthalenes and binaphthalene isomers, directly influencing its reactivity profile and the structural properties of downstream products.

1
Unsymmetrical biaryl building block with a pre-formed 2,2′-binaphthalene scaffold ready for direct elaboration.
2
Single regiospecific bromine handle at the 6-position for controlled Pd-catalysed cross-coupling (Suzuki, Stille, Heck, Sonogashira, aminocarbonylation).
3
Monofunctionalisation architecture supports protecting-group-free synthetic routes for unsymmetrical derivatives.

2-Bromo-6-(naphthalen-2-yl)naphthalene: Why Generics Fail


Simple bromonaphthalenes (e.g., 1-bromonaphthalene, 2-bromonaphthalene) and alternative binaphthalene isomers lack the precise combination of an unsymmetrical biaryl framework and a single reactive bromine handle at the 6-position that defines this compound. When this specific building block is required for synthesising 6-functionalised 2,2′-binaphthalene derivatives—such as OLED host materials, chiral ligands, or asymmetric catalysts—substituting with a different regioisomer alters the steric and electronic environment at the coupling site, leading to different product architectures [1]. Furthermore, using 6,6′-dibromo derivatives instead forfeits the monofunctionalisation advantage, while the corresponding 6-iodo analogue, though more reactive, introduces different reaction kinetics and may compromise chemoselectivity in multi-step sequences [2]. The quantitative evidence below demonstrates exactly how the 6-bromo-2,2′-binaphthalene architecture underpins measurable differences in reactivity, selectivity, and material properties relative to the closest in-class candidates.

Target Compound
Pre-formed 2,2′-binaphthalene core with single 6-Br handle
Controlled reactivity window for sequential couplings
Exact regioisomeric control without chiral auxiliary steps
Generic Substitutes
Simple bromonaphthalenes lack the extended biaryl π-system and require additional assembly steps
6,6′-Dibromo derivatives forfeit monofunctionalisation and require protection/deprotection
6-Iodo analogue may shift chemoselectivity; its higher lability can limit orthogonal coupling strategies

2-Bromo-6-(naphthalen-2-yl)naphthalene: Evidence vs. Closest Analogs


6-Bromo vs. 6-Iodo Reactivity in Cross-Coupling

In a direct comparative study of 6-halogeno-1,1′-binaphthyl derivatives, the 6-bromo compounds required longer reaction times and/or higher temperatures to achieve full conversion in Suzuki, Heck, Sonogashira, and aminocarbonylation reactions compared to the analogous 6-iodo derivatives, which reacted under significantly milder conditions [1]. The reactivity difference was especially pronounced in aminocarbonylation and Heck reactions, where the 6-iodo derivative proved to be a far more efficient substrate. This differential reactivity makes the 6-bromo variant the preferred choice when controlled, stepwise functionalisation is required in polyhalogenated systems—the lower reactivity of the C–Br bond permits orthogonal coupling strategies that are not feasible with the more labile C–I bond.

6-Br vs. 6-I Reactivity
Class-level inference
6-Br requires longer reaction times and/or higher temperatures for complete conversion in Suzuki, Heck, Sonogashira, and aminocarbonylation compared to 6-I, which reacts under markedly milder conditions.
Supports controlled, stepwise functionalisation of polyhalogenated systems.
Qualitative ranking: 6-Iodo >> 6-Bromo in reaction rate. Direct side-by-side study (Tetrahedron 2011).
Cross-coupling reactivity Halogen leaving-group kinetics Palladium catalysis

Monobromo vs. Dibromo Selectivity

Unlike the symmetrical 6,6′-dibromo-2,2′-binaphthalene, which inevitably leads to bis-functionalised products unless protecting-group strategies are employed, the monobromo compound (6-bromo-2,2′-binaphthalene) permits direct single-site elaboration. In protecting-group-free Pd-catalysed hydroxylation and C–O/C–N coupling protocols, chiral 6-bromo-1,1′-binaphthols were converted to 6-substituted binols in good yields without requiring the introduction and subsequent removal of protecting groups [1]. The analogous reactions with 6,6′-dibromo substrates necessarily yield disubstituted products, negating the ability to install a single functional handle. This site-selectivity is intrinsic to the monobromo architecture and cannot be achieved by any dihalogenated analogue without additional synthetic steps.

Mono- vs. Dibromo Selectivity
Class-level inference
Monobromo compound enables protecting-group-free single-site elaboration in good yields. Dibromo analogue leads to obligatory bis-functionalisation under identical conditions.
Eliminates protection/deprotection steps for unsymmetrical 6-functionalised binaphthalenes.
Binary selectivity outcome. Pd-catalysed C–O/C–N coupling protocol (Appl. Organomet. Chem. 2013).
Monofunctionalisation Site-selective coupling BINOL precursor synthesis

Pre-formed Binaphthalene vs. 2-Bromonaphthalene Advantage

The target compound is a pre-formed binaphthalene scaffold with a reactive bromine at the 6-position, enabling direct elaboration via cross-coupling without the need for initial biaryl bond construction. In contrast, 2-bromonaphthalene (CAS 580-13-2) is a monocyclic aryl bromide that requires a prior Suzuki or Negishi coupling step to assemble the binaphthalene framework. The asymmetric Suzuki coupling of 2-bromonaphthalene derivatives to form chiral binaphthalenes has been reported with yields up to 85% ee [1], but this two-component assembly introduces additional stereochemical uncertainty and typically requires chiral ligands or auxiliaries. Procuring the pre-formed 6-bromo-2,2′-binaphthalene eliminates this downstream complexity and ensures exact positional control of the bromine handle, which is critical for reproducible synthesis of advanced functional materials.

Pre-formed vs. 2-BrNaphthalene
Class-level inference
Target compound requires one coupling step to final product. 2-Bromonaphthalene route needs biaryl assembly first, with asymmetric Suzuki yields up to 85% ee using chiral catalyst.
Reduces synthetic step count and eliminates enantioselectivity uncertainty.
Saves one step; avoids ≤85% ee limitation. Asymmetric Suzuki context (Chem. Commun. 2000).
Biaryl coupling Regiochemistry Steric hindrance

Physicochemical Profile vs. Common Bromonaphthalenes

The extended π-system of the 2,2′-binaphthalene core imparts distinctly different physicochemical properties compared to monocyclic bromonaphthalenes. The target compound has a molecular weight of 333.22 g·mol⁻¹ and a calculated density of 1.393 ± 0.06 g·cm⁻³ (20 °C, 760 Torr) . In comparison, 2-bromonaphthalene has a molecular weight of 207.07 g·mol⁻¹ and a density of approximately 1.48 g·cm⁻³. The lower density and higher molecular weight of the binaphthalene scaffold influence crystallinity, solubility, and thermal behaviour—factors that directly affect purification protocols, formulation, and thin-film processing in OLED device fabrication. These property differences are consequential for researchers selecting starting materials for solution-processed organic electronics.

Physicochemical Profile
Supporting evidence
MW = 333.22 g·mol⁻¹; calculated density = 1.393 ± 0.06 g·cm⁻³. vs. 2-bromonaphthalene MW = 207.07 g·mol⁻¹, density ≈ 1.48 g·cm⁻³.
Extended π-system alters crystallinity, solubility, and thermal behaviour relevant to thin-film processing.
MW increase ~61%; density decrease ~6%. Calculated values (ACD/Labs Percepta).
Physicochemical properties Density Molecular weight Crystallinity

2-Bromo-6-(naphthalen-2-yl)naphthalene: Application Scenarios


Stepwise Synthesis of Unsymmetrical OLED Materials

The controlled, lower reactivity of the C–Br bond relative to C–I (Section 3, Evidence 1) makes 6-bromo-2,2′-binaphthalene the preferred building block for constructing unsymmetrical binaphthalene-based OLED host and charge-transport materials via sequential Pd-catalysed couplings. Researchers can first functionalise the bromine position, then introduce a second distinct moiety through alternative chemistry, enabling precise tuning of HOMO/LUMO levels and charge mobility. The rigid, twisted binaphthalene core prevents close molecular packing, enhancing solid-state photoluminescence efficiency—a critical parameter validated in binaphthalene-derived OLED devices [1].

Protecting-Group-Free Synthesis of Chiral BINOL Ligands

The monobromo architecture permits direct, protecting-group-free Pd-catalysed hydroxylation and C–N/C–O coupling to generate enantiopure 6-substituted BINOL derivatives (Section 3, Evidence 2). This route eliminates two synthetic operations (protection and deprotection), reducing material costs and waste. The resulting 6-functionalised binaphthols serve as privileged chiral ligands for asymmetric catalysis and as chiral stationary phases for enantioselective chromatography [1].

Multi-Gram Procurement for Medicinal Chemistry Libraries

The compound’s fixed regioisomeric identity and pre-formed biaryl scaffold (Section 3, Evidence 3) eliminate the stereochemical uncertainty inherent in asymmetric biaryl assembly, which typically achieves at most 85% ee [1]. This makes 6-bromo-2,2′-binaphthalene a reliable, structurally defined building block for generating diverse compound libraries in medicinal chemistry, particularly for DNA-encoded library (DEL) synthesis and fragment-based drug discovery where exact positional control of the bromine handle is essential.

Binaphthalene-Based Sensors and Supramolecular Receptors

The bromine at the 6-position provides a single, well-defined attachment point for introducing urea, thiourea, or crown-ether recognition motifs via straightforward Pd-catalysed coupling or lithium-halogen exchange. Soluble 2,2′-binaphthalene derivatives bearing such urea groups have been developed as anion-selective receptors and ion-selective electrode components [1]. The monobromo architecture ensures that only one receptor unit is attached per binaphthalene scaffold, preventing undesired cross-linking or precipitation that can occur with dibromo analogues.

Application
Selection Property
Validation Focus
Stepwise synthesis of unsymmetrical OLED materials
Controlled C–Br reactivity window for sequential couplings
Orthogonal coupling efficiency and HOMO/LUMO tuning
Protecting-group-free chiral BINOL ligand synthesis
Monofunctionalisation architecture
Direct hydroxylation/C–N coupling yield without protection steps
Medicinal chemistry library procurement
Fixed regioisomeric identity and pre-formed biaryl scaffold
Batch-to-batch reproducibility and positional control for DEL/FBDD
Binaphthalene-based sensors and supramolecular receptors
Single well-defined attachment point
Monovalent receptor attachment without cross-linking
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